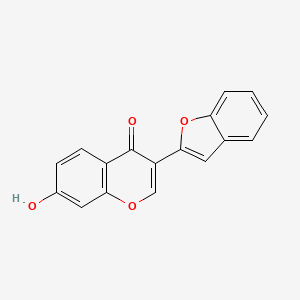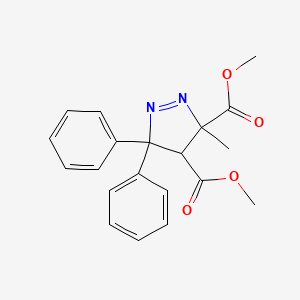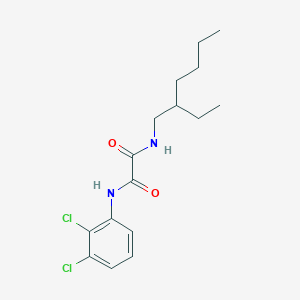
3-(1-benzofuran-2-yl)-7-hydroxy-4H-chromen-4-one
Übersicht
Beschreibung
3-(1-benzofuran-2-yl)-7-hydroxy-4H-chromen-4-one, also known as flavokawain A (FKA), is a natural compound found in the roots of kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic properties due to its anti-cancer, anti-inflammatory, and anti-microbial activities.
Wirkmechanismus
FKA exerts its anti-cancer effects by targeting multiple cellular pathways. It activates the p53 tumor suppressor pathway, which leads to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, FKA modulates the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
FKA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FKA also exhibits anti-microbial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FKA in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. FKA also exhibits a broad spectrum of biological activities, making it a versatile research tool. However, the limited availability and high cost of FKA may be a limitation for some research studies.
Zukünftige Richtungen
There are several potential future directions for FKA research. One area of interest is the development of FKA-based therapeutics for cancer treatment. FKA may also be explored as a potential treatment for other diseases, such as inflammation and microbial infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of FKA and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, FKA is a natural compound with promising therapeutic properties. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a versatile research tool with potential for clinical applications. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of FKA and to develop effective FKA-based therapeutics.
Wissenschaftliche Forschungsanwendungen
FKA has been studied extensively for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, breast, and colon cancer. FKA also inhibits the growth and metastasis of cancer cells by regulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-5-6-12-15(8-11)20-9-13(17(12)19)16-7-10-3-1-2-4-14(10)21-16/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRRRGBSEUHPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=COC4=C(C3=O)C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(2,4,5-trimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3983600.png)

![7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione](/img/structure/B3983617.png)




![1-[(3,5-dimethylphenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983650.png)
![1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B3983665.png)
![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B3983666.png)

![5-tert-butyl-1-[(mesityloxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983684.png)
![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B3983695.png)